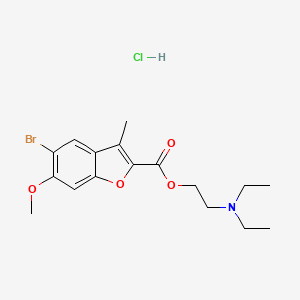
2-(diethylamino)ethyl 5-bromo-6-methoxy-3-methyl-1-benzofuran-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(diethylamino)ethyl 5-bromo-6-methoxy-3-methyl-1-benzofuran-2-carboxylate hydrochloride is a useful research compound. Its molecular formula is C17H23BrClNO4 and its molecular weight is 420.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.04990 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(diethylamino)ethyl 5-bromo-6-methoxy-3-methyl-1-benzofuran-2-carboxylate hydrochloride is a synthetic compound with a complex structure that includes a benzofuran moiety. Its molecular formula is C17H23BrClNO4, and it possesses various functional groups that contribute to its biological activity. This article explores the compound's biological properties, including its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Characteristics
The unique structure of this compound allows it to engage in various chemical reactions, particularly due to the presence of the benzofuran ring, which can undergo substitution reactions at the bromo site. The diethylamino group enhances its pharmacological properties, making it a candidate for drug development aimed at treating conditions such as depression and infections.
Biological Activity Overview
Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities:
- Antimicrobial Properties : Derivatives of benzofuran have shown effectiveness against various bacterial and fungal strains, suggesting potential applications in treating infections .
- Neuropharmacological Effects : The compound may interact with adrenergic receptors, indicating possible uses in neuropharmacology .
- Anticancer Potential : Research on benzofuran derivatives has indicated their potential as anticancer agents, with some compounds demonstrating selective cytotoxicity against cancer cell lines .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The diethylamino group may enhance binding to adrenergic receptors, influencing neurotransmitter activity.
- Inhibition of Cell Proliferation : Studies have shown that benzofuran derivatives can inhibit the proliferation of cancer cells by disrupting microtubule dynamics .
- Antimicrobial Action : The halogen substituents (bromine) are believed to play a crucial role in the antimicrobial activity observed in related compounds .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of various benzofuran derivatives, including this compound:
- Anticancer Activity : A study comparing the efficacy of different benzofuran derivatives found that certain modifications increased antiproliferative activity against human cancer cell lines by up to tenfold compared to standard drugs like Combretastatin-A4 .
| Compound | Activity | Reference |
|---|---|---|
| 7-Hydroxy-6-methoxy-2-methyl-benzofuran | High selectivity against endothelial cells | |
| 5-Bromo-6-hydroxybenzofuran | Antimicrobial against Gram-positive bacteria |
- Neuropharmacological Studies : Interaction studies involving sigma receptors have shown that benzofuran derivatives can modulate neurochemical pathways relevant to mood disorders .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound. These include:
| Compound Name | Key Features |
|---|---|
| Methyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate | Chlorine instead of bromine; altered solubility |
| Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate | Similar structure; potential for different biological activity |
| 5-Bromo-6-hydroxybenzofuran derivatives | Hydroxyl group instead of methoxy; diverse bioactivity |
These variations significantly influence their chemical behavior and biological activity.
Scientific Research Applications
Chemical Properties and Structure
The compound features several functional groups that contribute to its reactivity and potential biological interactions:
- Benzofuran moiety : Provides a core structure that is involved in various chemical reactions.
- Bromo substituent : Enhances reactivity, allowing for further derivatization.
- Methoxy group : May influence solubility and biological activity.
- Diethylaminoethyl group : Suggests potential for interaction with biological systems, enhancing pharmacological properties.
Preliminary studies indicate that compounds similar to 2-(diethylamino)ethyl 5-bromo-6-methoxy-3-methyl-1-benzofuran-2-carboxylate hydrochloride exhibit significant biological activities:
- Antimicrobial Properties : Derivatives of benzofuran have shown effectiveness against various strains of bacteria and fungi. The specific compound may also demonstrate activity against adrenergic receptors, suggesting implications in treating conditions such as depression due to its potential neuropharmacological effects .
Case Studies
- Antifungal Activity : Research has indicated that certain benzofuran derivatives exhibit antifungal properties. For instance, methyl 5-bromo-7-hydroxybenzofuran derivatives demonstrated effectiveness against fungal infections when combined with other antifungal agents .
- Pharmacological Studies : Interaction studies have been crucial in understanding how this compound interacts with biological systems. These studies typically involve assessing the compound's effects on various receptors and its pharmacodynamics and pharmacokinetics .
Properties
CAS No. |
35689-10-2 |
|---|---|
Molecular Formula |
C17H23BrClNO4 |
Molecular Weight |
420.7 g/mol |
IUPAC Name |
2-(5-bromo-6-methoxy-3-methyl-1-benzofuran-2-carbonyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C17H22BrNO4.ClH/c1-5-19(6-2)7-8-22-17(20)16-11(3)12-9-13(18)15(21-4)10-14(12)23-16;/h9-10H,5-8H2,1-4H3;1H |
InChI Key |
OLMSOPOVCMCOHX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=C(C2=CC(=C(C=C2O1)OC)Br)C.Cl |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=C(C2=CC(=C(C=C2O1)OC)Br)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















